Snx-5422 - 908115-27-5

Snx-5422

Catalog Number: EVT-287173
CAS Number: 908115-27-5
Molecular Formula: C25H30F3N5O4
Molecular Weight: 521.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SNX-5422 is an orally bioavailable prodrug of SNX-2112, a potent and highly selective small-molecule inhibitor of Heat Shock Protein 90 (Hsp90) [, , , , , ]. It belongs to the class of 2-aminobenzamide derivatives, specifically indol-4-one and indazol-4-one derived compounds []. SNX-5422 exhibits promising antitumor activity and has been investigated in various preclinical and clinical trials for different cancer types [, , , , , , , , , ]. It is rapidly metabolized into the active compound SNX-2112 in vivo [, , ]. SNX-5422 represents a significant advancement in Hsp90 inhibitor development due to its favorable pharmacological properties compared to earlier generations of inhibitors like 17-AAG [, , ].

SNX-2112

    Compound Description: SNX-2112 is a potent, highly selective small-molecule inhibitor of Heat Shock Protein 90 (Hsp90) []. It exhibits antitumor activity by inhibiting Hsp90, leading to the degradation of oncogenic client proteins like HER2/ERBB2 and inhibiting tumor cell proliferation []. SNX-2112 also demonstrates interference with mitochondrial metabolism in TP53 mutant tumors [].

    Relevance: SNX-2112 is the active metabolite of SNX-5422, rapidly converted from the prodrug upon administration [, ]. SNX-2112 exhibits superior potency and a distinct pharmacokinetic profile compared to SNX-5422.

17-AAG (17-Allylamino-17-demethoxygeldanamycin)

    Compound Description: 17-AAG is a first-generation Hsp90 inhibitor derived from the natural product geldanamycin []. It binds to the N-terminal ATP-binding site of Hsp90, leading to the degradation of Hsp90 client proteins and exhibiting antitumor activity [].

    Relevance: 17-AAG serves as a reference compound for comparing the efficacy and pharmacokinetic properties of SNX-5422 [, , ]. While both compounds target Hsp90, SNX-5422 demonstrates improved pharmacological properties, including enhanced potency, oral bioavailability, and a superior toxicity profile compared to 17-AAG.

17-DMAG

    Compound Description: 17-DMAG is another geldanamycin derivative and Hsp90 inhibitor that binds to the N-terminal ATPase domain of HSP90 []. It has shown efficacy in preclinical models but exhibits ocular toxicity in clinical trials [].

    Relevance: Similar to 17-AAG, SNX-5422 is compared to 17-DMAG to demonstrate its superior pharmacological properties [, ]. SNX-5422 exhibits better tolerability and efficacy compared to 17-DMAG in preclinical studies.

CUDC-305

    Compound Description: CUDC-305 is a synthetic small molecule inhibitor of Hsp90 belonging to the imidazopyridine class []. It exhibits potent antitumor activity against various cancers in preclinical models and demonstrates favorable pharmacological properties like high oral bioavailability, selectivity, and blood-brain barrier penetration [].

    Relevance: CUDC-305 is another novel Hsp90 inhibitor that, like SNX-5422, aims to overcome the limitations of first-generation inhibitors []. Both compounds demonstrate enhanced pharmacokinetic properties and efficacy against a broad range of cancers.

PF-04928473

  • Relevance: PF-04928473 is likely another designation for SNX-2112, the active metabolite of SNX-5422 []. This highlights the multiple names and designations used for the same compound during drug development.

NVP-AUY922

    Compound Description: NVP-AUY922 is a potent and selective synthetic small molecule inhibitor of Hsp90 that targets the N-terminal ATP-binding domain [, ]. It exhibits antitumor activity by inhibiting Hsp90 and inducing the degradation of Hsp90 client proteins.

    Relevance: NVP-AUY922 is another second-generation Hsp90 inhibitor, like SNX-5422, that has shown promising preclinical activity and entered clinical trials [, ]. These compounds represent advancements in Hsp90 inhibition with improved pharmacological properties compared to earlier agents like geldanamycin derivatives.

    Compound Description: Erlotinib is a tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR) [, ]. It is used in treating locally advanced or metastatic EGFR-mutant non-small cell lung cancer (NSCLC) [].

    Relevance: SNX-5422 has demonstrated synergistic antitumor activity with erlotinib in preclinical models of EGFR-mutant lung cancer, particularly in cases with acquired resistance to EGFR inhibitors [].

Vemurafenib

    Compound Description: Vemurafenib is a BRAF inhibitor used to treat melanoma. It induces apoptosis in melanoma cells harboring specific BRAF mutations [].

    Relevance: Vemurafenib serves as a comparative agent to SNX-2112 when evaluating their impact on MHC class I expression in melanoma cells []. Unlike SNX-2112, which increases MHC class I surface expression, vemurafenib primarily induces apoptosis without significantly affecting MHC class I levels.

Carboplatin and Paclitaxel

    Compound Description: Carboplatin and paclitaxel are chemotherapy drugs commonly used in combination to treat various cancers, including lung cancer [, ].

    Relevance: Clinical trials have explored the combination of SNX-5422 with carboplatin and paclitaxel in patients with advanced non-small cell lung cancer (NSCLC) [, ].

Overview

The compound 4-[2-carbamoyl-5-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]anilino]cyclohexyl] 2-aminoacetate is a complex organic molecule that belongs to a class of compounds known for their potential pharmaceutical applications. This compound is characterized by its intricate structure, which includes multiple functional groups and a cyclohexyl moiety, making it a candidate for various biological activities.

Source

This compound can be synthesized through various chemical reactions involving simpler starting materials. The synthesis of such complex molecules typically requires advanced techniques in organic chemistry and may involve multiple steps, including the use of specific reagents and catalysts.

Classification

The compound falls under the category of organic compounds, specifically those that may possess biological activity. It is likely classified within the realm of pharmaceutical intermediates or active pharmaceutical ingredients, given its structural features that suggest potential therapeutic uses.

Synthesis Analysis

Methods

The synthesis of 4-[2-carbamoyl-5-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]anilino]cyclohexyl] 2-aminoacetate can be approached through several methods:

  1. Multistep Synthesis: This involves sequential reactions where each step builds upon the previous one. For example, starting from simpler anilines and introducing functional groups progressively.
  2. Asymmetric Synthesis: Given the presence of chiral centers in the molecule, asymmetric synthesis techniques may be employed to ensure the production of specific enantiomers.
  3. Use of Catalysts: Catalysts can enhance reaction rates and selectivity, crucial for achieving high yields in complex syntheses.

Technical Details

The synthesis process typically involves:

  • Reagents: Specific reagents such as carbamoyl chlorides, trifluoromethyl-containing compounds, and cyclohexyl derivatives.
  • Reaction Conditions: Controlled temperature and pressure conditions are essential to facilitate the desired reactions while minimizing side products.
Molecular Structure Analysis

Structure

The molecular structure of 4-[2-carbamoyl-5-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]anilino]cyclohexyl] 2-aminoacetate can be represented as follows:

C21H25F3N4O3\text{C}_{21}\text{H}_{25}\text{F}_3\text{N}_4\text{O}_3

This formula indicates that the compound contains:

  • Carbon (C)
  • Hydrogen (H)
  • Fluorine (F)
  • Nitrogen (N)
  • Oxygen (O)

Data

The molecular weight can be calculated based on its chemical formula:

Molecular Weight=21×12+25×1+3×19+4×14+3×16=approximately 425.44 g mol\text{Molecular Weight}=21\times 12+25\times 1+3\times 19+4\times 14+3\times 16=\text{approximately }425.44\text{ g mol}
Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical for amines and carboxylic acids:

  1. Acid-base Reactions: The amino group can act as a base, interacting with acids to form salts.
  2. Substitution Reactions: The presence of various functional groups allows for nucleophilic substitutions.
  3. Condensation Reactions: Formation of amides or esters through condensation with appropriate reactants.

Technical Details

Each reaction pathway must be optimized for yield and purity, often requiring purification steps such as crystallization or chromatography to isolate the desired product.

Mechanism of Action

Process

The mechanism of action for this compound would depend on its interaction with biological targets, potentially involving:

  1. Enzyme Inhibition: If it acts as an inhibitor, it may bind to active sites on enzymes.
  2. Receptor Interaction: The compound might interact with specific receptors in biological systems, influencing cellular pathways.

Data

Quantitative analyses such as IC50 values (the concentration required to inhibit a biological process by half) would be essential for understanding its potency and efficacy in biological systems.

Physical and Chemical Properties Analysis

Physical Properties

  1. Appearance: Likely a crystalline solid or powder.
  2. Solubility: Solubility in organic solvents and water would need to be determined experimentally.

Chemical Properties

  1. Stability: Stability under various pH conditions should be assessed.
  2. Reactivity: Reactivity with common reagents should be characterized to predict behavior in synthetic routes.

Relevant Data or Analyses

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) could provide insights into thermal stability and phase transitions.

Applications

Scientific Uses

This compound has potential applications in:

  1. Pharmaceutical Development: As a lead compound for drug discovery targeting specific diseases.
  2. Research Tools: In studies investigating enzyme mechanisms or receptor functions due to its complex structure.
  3. Material Science: If applicable, it could serve as a precursor for developing new materials with tailored properties.

Properties

CAS Number

908115-27-5

Product Name

[4-[2-carbamoyl-5-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]anilino]cyclohexyl] 2-aminoacetate

IUPAC Name

[4-[2-carbamoyl-5-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]anilino]cyclohexyl] 2-aminoacetate

Molecular Formula

C25H30F3N5O4

Molecular Weight

521.5 g/mol

InChI

InChI=1S/C25H30F3N5O4/c1-24(2)10-18-21(19(34)11-24)22(25(26,27)28)32-33(18)14-5-8-16(23(30)36)17(9-14)31-13-3-6-15(7-4-13)37-20(35)12-29/h5,8-9,13,15,31H,3-4,6-7,10-12,29H2,1-2H3,(H2,30,36)

InChI Key

AVDSOVJPJZVBTC-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(=O)C1)C(=NN2C3=CC(=C(C=C3)C(=O)N)NC4CCC(CC4)OC(=O)CN)C(F)(F)F)C

Solubility

Soluble in DMSO, not in water

Synonyms

SNX5422; SNX-5422; SNX 5422; PF4929113; PF-4929113; PF 4929113; PF04929113; PF 04929113; PF-04929113.

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=NN2C3=CC(=C(C=C3)C(=O)N)NC4CCC(CC4)OC(=O)CN)C(F)(F)F)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.